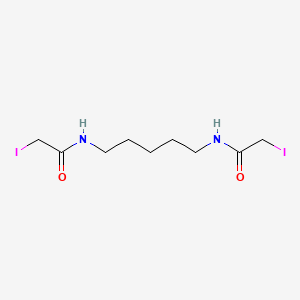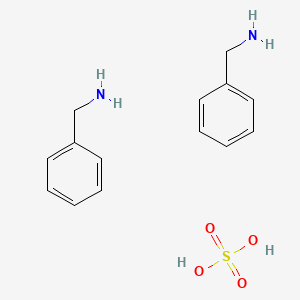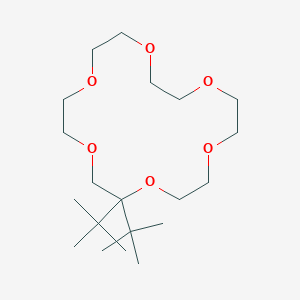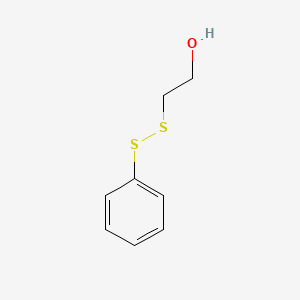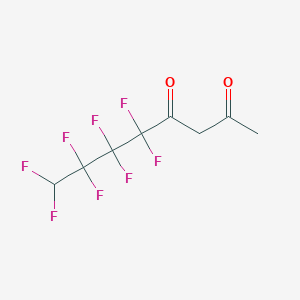
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is a fluorinated organic compound with the molecular formula C8H4F8O2 It is a derivative of octane-2,4-dione, where eight hydrogen atoms are replaced by fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and scalable production of the compound with high purity.
化学反応の分析
Types of Reactions
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated amines or thiols.
科学的研究の応用
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated polymers and surfactants.
作用機序
The mechanism of action of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and membrane permeability.
類似化合物との比較
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated diketone with one less fluorine atom.
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: A highly fluorinated alcohol.
Uniqueness
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it more hydrophobic and chemically stable compared to less fluorinated analogs.
特性
CAS番号 |
62679-62-3 |
|---|---|
分子式 |
C8H6F8O2 |
分子量 |
286.12 g/mol |
IUPAC名 |
5,5,6,6,7,7,8,8-octafluorooctane-2,4-dione |
InChI |
InChI=1S/C8H6F8O2/c1-3(17)2-4(18)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 |
InChIキー |
MBMSTVNVBSCPNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


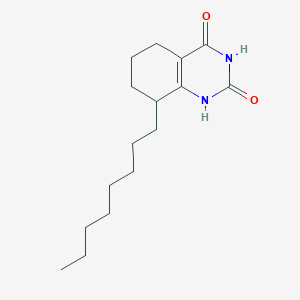
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
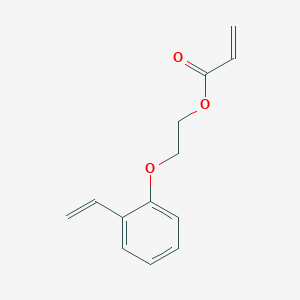
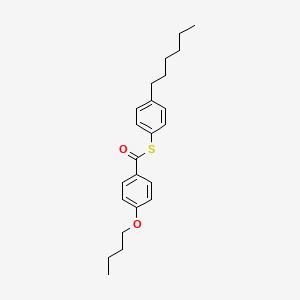
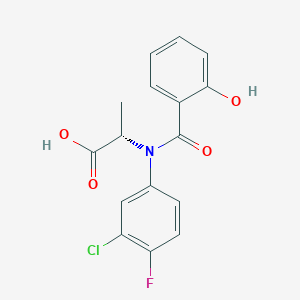
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
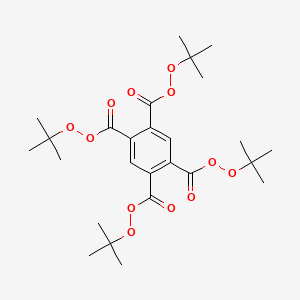

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
